molecular formula C13H27NO B3189724 Tridecanamide CAS No. 34778-57-9

Tridecanamide

Cat. No.: B3189724
CAS No.: 34778-57-9
M. Wt: 213.36 g/mol
InChI Key: RSSGSPAYFRXVKG-UHFFFAOYSA-N
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Description

Tridecanamide is an organic compound with the molecular formula C13H27NO . It belongs to the class of fatty amides, which are derivatives of fatty acids where the carboxylic acid group is replaced by an amide group. This compound is characterized by its long aliphatic chain, making it a significant compound in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanamide can be synthesized through several methods, including the reaction of tridecanoic acid with ammonia or an amine under dehydrating conditions. One common method involves the use of tridecanoic acid and ammonium carbonate, which upon heating, yields this compound and water .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that involve the reaction of tridecanoic acid with ammonia in the presence of a catalyst. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tridecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tridecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tridecanamide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-methylacetamide
  • N-methylformamide
  • N,N-dimethylformamide
  • N,N-dimethylacetamide
  • N-octadecylstearamide
  • N,N-dimethyldecanamide

Uniqueness

Tridecanamide is unique due to its specific chain length and the presence of an amide group, which imparts distinct physical and chemical properties. Its long aliphatic chain makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and lubricants .

Properties

IUPAC Name

tridecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSGSPAYFRXVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317540
Record name Tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34778-57-9
Record name Tridecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34778-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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